2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
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Overview
Description
2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid involves several steps. One common synthetic route includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve high pressure and temperature to achieve the desired product. Industrial production methods may involve multicomponent reactions and cyclization processes to ensure high yields and selectivity .
Chemical Reactions Analysis
2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it stabilizes endogenous epoxyeicosatrienoic acids, which are potent anti-inflammatory mediators . This interaction helps reduce inflammation and pain by preventing the breakdown of these mediators.
Comparison with Similar Compounds
2-[[4-(Hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid can be compared with other piperidine derivatives and similar compounds:
Piperidinones: These compounds share the piperidine core but differ in their functional groups and biological activities.
Indole derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities, including antiviral and anticancer properties.
Imidazole derivatives: These compounds are known for their antimicrobial potential and are used in various therapeutic applications. The uniqueness of this compound lies in its specific functional groups and its potential as a soluble epoxide hydrolase inhibitor.
Properties
Molecular Formula |
C13H24N2O5 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[[4-(hydroxymethyl)piperidin-4-yl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H24N2O5/c1-12(2,3)20-11(19)15(8-10(17)18)13(9-16)4-6-14-7-5-13/h14,16H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
KIWJSGXDFUIJLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1(CCNCC1)CO |
Origin of Product |
United States |
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